1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine

Description

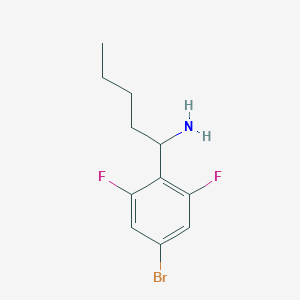

1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine is a halogenated aromatic amine featuring a pentyl chain attached to a substituted phenyl ring. The compound’s structure includes bromine and fluorine substituents at the 4-, 2-, and 6-positions of the benzene ring, respectively, and a primary amine group at the terminal end of the pentyl chain.

Properties

Molecular Formula |

C11H14BrF2N |

|---|---|

Molecular Weight |

278.14 g/mol |

IUPAC Name |

1-(4-bromo-2,6-difluorophenyl)pentan-1-amine |

InChI |

InChI=1S/C11H14BrF2N/c1-2-3-4-10(15)11-8(13)5-7(12)6-9(11)14/h5-6,10H,2-4,15H2,1H3 |

InChI Key |

RRUNPDIHDYRZQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=C(C=C(C=C1F)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine typically involves the following steps:

Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

Alkylation: The brominated and fluorinated phenyl ring is then subjected to alkylation with a pentan-1-amine chain under controlled conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine with four analogs, focusing on structural differences and their inferred physicochemical and reactive properties.

1-(4-Bromo-2,6-difluorophenyl)butan-1-amine

- Structure : Differs by a shorter butyl chain (4 carbons vs. pentyl’s 5 carbons).

- This could influence bioavailability in biological systems .

- Molecular Formula : C₁₀H₁₁BrF₂N vs. C₁₁H₁₃BrF₂N (pentyl variant).

1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine

- Structure : Cyclopropane ring replaces the pentyl chain.

- Impact : The strained cyclopropane ring may enhance reactivity (e.g., susceptibility to ring-opening reactions). This could make the compound a candidate for synthesizing fused-ring systems or metallocomplexes. However, steric constraints might limit binding efficiency in certain applications .

- Molecular Formula : C₉H₇BrF₂N vs. C₁₁H₁₃BrF₂N.

4-Bromo-1,2-diaminobenzene

- Unlike the pentylamine derivative, this compound lacks a flexible alkyl chain, reducing its utility in lipid bilayer interactions .

- Molecular Formula : C₆H₆BrN₂ vs. C₁₁H₁₃BrF₂N.

1-(4-Bromo-2,6-difluorophenyl)ethanone

- Structure : Ketone functional group replaces the amine.

- Impact : The carbonyl group introduces polarity and electrophilicity, enabling nucleophilic addition reactions (e.g., Grignard attacks). In contrast, the amine group in the target compound acts as a nucleophile, suggesting divergent synthetic applications (e.g., ketones for cross-coupling vs. amines for Schiff base formation) .

- Molecular Formula : C₈H₅BrF₂O vs. C₁₁H₁₃BrF₂N.

Tabulated Comparison of Key Attributes

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Inferred Properties |

|---|---|---|---|---|

| This compound | C₁₁H₁₃BrF₂N | 277.13 | Primary amine | High lipophilicity, nucleophilic terminal amine |

| 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine | C₁₀H₁₁BrF₂N | 263.10 | Primary amine | Moderate lipophilicity, shorter chain |

| 1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine | C₉H₇BrF₂N | 247.06 | Primary amine | High reactivity due to strained cyclopropane |

| 4-Bromo-1,2-diaminobenzene | C₆H₆BrN₂ | 187.03 | Aromatic diamine | High polarity, chelation capability |

| 1-(4-Bromo-2,6-difluorophenyl)ethanone | C₈H₅BrF₂O | 235.03 | Ketone | Electrophilic carbonyl, polar |

Research Implications and Gaps

- Structural Flexibility : The pentyl chain in this compound may enhance interactions with hydrophobic environments (e.g., enzyme active sites) compared to shorter-chain or rigid analogs .

- Functional Group Diversity: Substituting the amine with a ketone (as in 1-(4-Bromo-2,6-difluorophenyl)ethanone) shifts reactivity from nucleophilic to electrophilic, enabling distinct synthetic pathways .

- Data Limitations : Experimental data (e.g., melting points, solubility, biological activity) are absent in the provided evidence, highlighting the need for further characterization.

Biological Activity

1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine is an organic compound classified as an amine, notable for its unique structure featuring a bromine atom and two fluorine atoms attached to a phenyl ring with a pentan-1-amine chain. This configuration significantly influences its chemical properties and biological activities, making it a subject of interest in pharmacological research.

The molecular formula of this compound is , with a molecular weight of approximately 278.14 g/mol. The presence of halogen substituents (bromine and fluorine) enhances the compound's lipophilicity and binding affinity to various biological targets, such as receptors and enzymes involved in critical signaling pathways.

Pharmacological Implications

Research indicates that compounds similar to this compound may inhibit tyrosine kinases, which play crucial roles in cancer progression. Specifically, these compounds can bind competitively at the ATP site of the epidermal growth factor receptor (EGFR), suggesting potential applications in oncology for targeting cancer cell proliferation pathways.

Table 1: Comparison of Similar Compounds

| Compound Name | Description |

|---|---|

| 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine | Similar structure but with a shorter carbon chain. |

| 1-(4-Chloro-2,6-difluorophenyl)pentan-1-amine | Contains chlorine instead of bromine. |

| 1-(4-Bromo-2-fluorophenyl)pentan-1-amine | Lacks one fluorine atom compared to the target compound. |

| 1-(4-Bromo-2,6-difluorophenyl)hexan-1-amine | Features a longer carbon chain than the target compound. |

The halogen substituents in this compound are believed to enhance its binding affinity to specific targets due to their electronic effects. This enhanced interaction can lead to increased potency in inhibiting various biological processes associated with disease states, particularly in cancer.

In Vitro Studies

Recent studies have demonstrated that the compound exhibits notable activity against certain cancer cell lines. For instance, an investigation into its effects on EGFR showed promising results in inhibiting cell proliferation in vitro, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

The presence of halogen atoms has also been linked to enhanced antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound may possess similar antimicrobial capabilities .

Table 2: Biological Activity Assays

| Assay Type | Result Summary |

|---|---|

| Tyrosine Kinase Inhibition | Significant inhibition observed in vitro studies |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Cytotoxicity | Selective cytotoxic effects on cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.